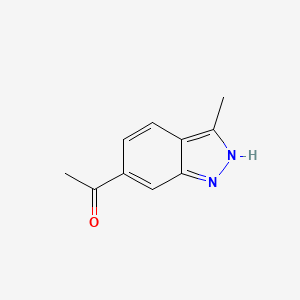

1-(3-Methyl-1H-indazol-6-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1-(3-methyl-2H-indazol-6-yl)ethanone |

InChI |

InChI=1S/C10H10N2O/c1-6-9-4-3-8(7(2)13)5-10(9)12-11-6/h3-5H,1-2H3,(H,11,12) |

InChI Key |

VSDBTNKHLRKBQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1)C(=O)C |

Origin of Product |

United States |

High Resolution Spectroscopic and Crystallographic Characterization of 1 3 Methyl 1h Indazol 6 Yl Ethanone and Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. bohrium.com A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the atomic arrangement and bonding within a molecule. ipb.pt

The indazole ring system can exist in two tautomeric forms: the 1H- and 2H-tautomers. researchgate.net In most cases, the 1H-tautomer is thermodynamically more stable. researchgate.netnih.gov NMR spectroscopy is a powerful tool to distinguish between these forms, as the chemical shifts of the ring protons and carbons are sensitive to the position of the N-H proton. bohrium.comencyclopedia.pub

For 1-(3-Methyl-1H-indazol-6-yl)ethanone, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the C3-methyl group, and a singlet for the acetyl methyl group. The precise chemical shifts and coupling patterns of the aromatic protons (H4, H5, and H7) are diagnostic for the substitution pattern.

The ¹³C NMR spectrum provides complementary information, with characteristic chemical shifts for the carbonyl carbon of the ethanone (B97240) group (typically δ > 190 ppm), the methyl carbons, and the carbons of the bicyclic indazole system. nih.gov Comparison of the experimental ¹H and ¹³C chemical shifts with data from known 1- and 2-substituted indazoles, as well as with theoretical calculations, allows for the definitive assignment of the tautomeric form present in solution. nih.govnih.gov Generally, the chemical shifts of the indazole ring carbons remain relatively constant, which aids in the assignment of N-1 and N-2 isomers. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Substituted 3-Methyl-1H-indazoles Data is based on analogues as specific experimental data for the title compound is not publicly available.

| Compound Analogue | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| Methyl 1-(4-methoxyphenyl)-6-methyl-1H-indazole-3-carboxylate | 8.17 (d, 1H), 7.61 (d, 2H), 7.39 (s, 1H), 7.19 (s, 1H), 7.06 (d, 2H), 4.05 (s, 3H), 3.89 (s, 3H), 2.50 (s, 3H) | 163.2, 159.3, 141.1, 138.0, 136.1, 132.3, 125.9, 125.6, 122.4, 121.8, 114.6, 110.1, 55.6, 52.1, 22.0 | nih.gov |

| 3-Ethoxycarbonyl-1H-indazole | 13.91 (bs, 1H), 8.06 (d, 1H), 7.65 (d, 1H), 7.44 (m, 1H), 7.30 (m, 1H), 4.38 (q, 2H), 1.36 (t, 1H) | 162.33, 140.93, 135.20, 126.64, 122.83, 122.16, 121.04, 111.09, 60.28, 14.27 | wiley-vch.de |

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular skeleton by establishing through-bond correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically over two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between the adjacent aromatic protons (e.g., H4 with H5, and H5 with H7), confirming their positions on the benzene (B151609) ring portion of the indazole core. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edunih.gov It allows for the unambiguous assignment of carbon resonances for all protonated carbons in the molecule, such as the aromatic C-H carbons and the methyl group carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular framework by showing correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu Key expected HMBC correlations for this compound would include:

Correlations from the C3-methyl protons to carbons C3 and C3a.

Correlations from the acetyl methyl protons to the carbonyl carbon.

Correlations from aromatic protons (H4, H5, H7) to neighboring carbons, which helps to confirm the position of the acetyl group at C6. For instance, H5 and H7 would be expected to show correlations to the carbonyl carbon of the acetyl group.

Together, these 2D NMR techniques provide a robust and definitive assignment of the complete chemical structure. slideshare.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). mdpi.comnih.gov This precision allows for the determination of the elemental composition and, consequently, the exact molecular formula of a compound. mdpi.com For this compound (C₁₀H₁₀N₂O), the expected exact mass can be calculated. An HRMS experiment, typically using techniques like Electrospray Ionization (ESI), would measure this mass to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula and ruling out other possibilities with the same nominal mass. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the proposed structure by showing characteristic losses of fragments like the acetyl or methyl groups. researchgate.netnih.gov

Table 2: Example of HRMS Data for an Indazole Analogue

| Compound Analogue | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| Methyl 1-(4-methoxyphenyl)-6-methyl-1H-indazole-3-carboxylate | [M]⁺ | 296.1161 | 296.1158 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ontosight.ai The IR spectrum of this compound is expected to display several characteristic absorption bands.

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the indazole ring, confirming the presence of the 1H-tautomer. psu.edu

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) appear just below 3000 cm⁻¹. mdpi.com

C=O Stretch: A strong, sharp absorption band around 1670-1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the aryl ketone (ethanone) group. nih.gov

C=C and C=N Stretches: Absorptions in the 1450-1620 cm⁻¹ region correspond to the stretching vibrations of the C=C and C=N bonds within the aromatic indazole ring system. mdpi.com

Table 3: Representative IR Absorption Data for Substituted Indazoles Data is based on analogues as specific experimental data for the title compound is not publicly available.

| Compound Analogue | Key IR Bands (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|---|

| Methyl 1-(4-methoxyphenyl)-6-methyl-1H-indazole-3-carboxylate | 1711 | C=O (Ester) | nih.gov |

| 3-Ethoxycarbonyl-1H-indazole | 3290, 1713, 1618 | N-H, C=O (Ester), C=C/C=N | wiley-vch.de |

| 2-(4-Bromophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole | 1679, 1605, 1496 | C=N, C=C (Aromatic) | mdpi.com |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

While NMR provides the structure in solution, single-crystal X-ray diffraction (SCXRD) offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. unimi.itrsc.org This technique precisely measures the spatial arrangement of atoms within a crystal lattice, yielding exact bond lengths, bond angles, and torsion angles. mdpi.commdpi.com

For a compound like this compound, an SCXRD analysis would confirm the connectivity established by NMR and definitively establish the tautomeric form in the solid state. It would also reveal the planarity of the indazole ring system and the orientation of the methyl and ethanone substituents relative to the ring. mdpi.com

The detailed geometric parameters obtained from SCXRD are crucial for understanding the molecule's conformation. nih.gov Torsion angles, which describe the rotation around a chemical bond, are particularly informative. proteinstructures.comresearchgate.net

In the case of this compound, a key parameter would be the torsion angle between the plane of the indazole ring and the plane of the acetyl group. Studies on analogous structures, such as 1-(6-Nitro-1H-indazol-1-yl)ethanone, have shown that the indazole moiety is essentially planar, with the acetyl substituent being slightly twisted out of this plane by a few degrees (e.g., a twist of 5.3°). researchgate.net This small twist is a result of minimizing steric hindrance while maintaining some degree of electronic conjugation. The analysis of these angles provides critical insight into the molecule's preferred solid-state conformation, which is influenced by both intramolecular forces and intermolecular packing interactions within the crystal. nih.gov

Table 4: Representative Crystallographic Data for an Indazole Analogue Data for 1-(6-Nitro-1H-indazol-1-yl)ethanone is presented as a close analogue.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₇N₃O₃ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Key Feature | Indazole moiety is essentially planar. | researchgate.net |

| Key Torsion Angle | Mean plane of the acetyl substituent is twisted by 5.3(1)° from the indazole plane. | researchgate.net |

Investigation of Intermolecular Hydrogen Bonding Networks and π-Stacking Interactions

In the absence of direct experimental data for this compound, the investigation of its potential intermolecular hydrogen bonding networks and π-stacking interactions relies on the analysis of structurally similar indazole derivatives.

Hydrogen Bonding in Indazole Analogues:

Crystallographic studies of various indazole analogues consistently reveal the significant role of hydrogen bonding in their solid-state assembly. For instance, in the crystal structure of 1,3-Dimethyl-1H-indazol-6-amine, intermolecular N—H⋯N hydrogen bonds are the primary interactions establishing the crystal packing. researchgate.net Similarly, studies on (1H-indazol-1-yl)methanol derivatives show the formation of dimers through intermolecular O–H···N hydrogen bonds. nih.govacs.org

For this compound, the presence of a hydrogen bond donor (the N-H group of the indazole ring) and a hydrogen bond acceptor (the carbonyl oxygen of the ethanone group) suggests a high likelihood of intermolecular hydrogen bonding. It is plausible that N—H⋯O=C hydrogen bonds would be a dominant feature in its crystal structure, potentially leading to the formation of chains or dimers. The specific geometry of these interactions, including bond lengths and angles, would require experimental determination.

π-Stacking Interactions in Indazole Analogues:

π-stacking is another crucial non-covalent interaction that governs the crystal packing of aromatic heterocyclic compounds like indazoles. mdpi.com In the crystal structure of 1-(6-Nitro-1H-indazol-1-yl)ethanone, π-stacking interactions between the indazole rings, with centroid-centroid distances of 3.892(1) Å, are observed, contributing to the formation of a three-dimensional network. researchgate.net Similarly, 1-(3-Chloro-6-nitro-1H-indazol-1-yl)ethan-1-one exhibits offset π–π stacking between indazole units. researchgate.net

Given the aromatic nature of the indazole ring system in this compound, it is highly probable that π-stacking interactions play a significant role in its crystal packing. The precise nature of these interactions (e.g., face-to-face, edge-to-face) and the distances between the aromatic rings would be dependent on the steric and electronic effects of the methyl and ethanone substituents.

A hypothetical data table for potential intermolecular interactions in this compound, based on common values observed in its analogues, is presented below. It is important to note that this table is illustrative and not based on experimental data for the title compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bonding | N-H | O=C | 2.8 - 3.2 |

| π-Stacking | Indazole Ring | Indazole Ring | 3.4 - 3.9 |

Crystal Packing Analysis and Polymorphism Research

Based on these observations, one could anticipate that the crystal packing of this compound would likely involve a combination of hydrogen-bonded motifs and π-stacked arrangements of the indazole cores. The methyl and ethanone groups would influence the specific packing arrangement by introducing steric constraints and participating in weaker van der Waals interactions.

Polymorphism Research:

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in pharmaceutical and materials science. Different polymorphs can exhibit distinct physical properties. To date, there are no published studies on the polymorphism of this compound. The identification and characterization of potential polymorphs would necessitate extensive experimental screening, employing various crystallization techniques and analytical methods such as X-ray powder diffraction and differential scanning calorimetry.

Investigation of Biological Activities and Molecular Mechanisms of Action

In Vitro Cellular and Molecular Assays for Target Engagement

A comprehensive review of scientific literature reveals a lack of specific studies investigating the inhibitory effects of 1-(3-Methyl-1H-indazol-6-yl)ethanone on various enzyme classes. While the broader indazole scaffold is present in many compounds designed as enzyme inhibitors, such as kinase inhibitors, no specific data detailing the activity of this compound against kinases, DNA gyrase, HSP90, or nitric oxide synthase has been published. For instance, while derivatives like N-(1H-indazol-6-yl)benzenesulfonamide have been explored as potent PLK4 kinase inhibitors, similar analyses for this compound are not available. nih.gov

There is no publicly available research detailing the binding affinity or interaction of this compound with specific cellular receptors. Although some indazole-containing molecules, such as BMS-742413 which has a 7-methyl-1H-indazol-5-yl moiety, have been identified as potent receptor antagonists (specifically for the CGRP receptor), no such receptor binding profile has been documented for this compound. nih.gov

No studies utilizing techniques such as Surface Plasmon Resonance (SPR) or other biophysical methods to profile the interaction of this compound with a panel of proteins have been reported in the scientific literature. Consequently, its broader protein interaction landscape remains uncharacterized.

Cellular Pathway Modulation Studies

There is a lack of published data on the in vitro effects of this compound on cell proliferation in any cancer cell lines. While various other indazole derivatives have demonstrated anti-proliferative activities against a range of cancer cells, specific IC50 values or other measures of growth inhibition for the compound have not been determined or reported. researchgate.netnih.gov

Table 1: Antiproliferative Activity of Selected Indazole Derivatives (for illustrative purposes of the scaffold's potential, not direct data for this compound)

| Compound Derivative | Cell Line | IC50 (µM) | Reference |

| Compound 6o (an indazole-3-amine derivative) | K562 | 5.15 | researchgate.netnih.gov |

| Compound K22 (a N-(1H-indazol-6-yl)benzenesulfonamide derivative) | MCF-7 | 1.3 | nih.gov |

Note: This table is for contextual purposes only and does not represent data for this compound.

No specific studies have been published that investigate the ability of this compound to induce apoptosis or regulate the cell cycle. Research on other indazole derivatives has shown that they can trigger apoptosis through mechanisms involving the activation of caspases and modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. researchgate.netnih.gov However, whether this compound possesses similar capabilities has not been experimentally verified.

Modulation of Oxidative Stress Pathways (e.g., Reactive Oxygen Species Generation)

There is currently a lack of specific research data detailing the direct effects of this compound on oxidative stress pathways and the generation of reactive oxygen species (ROS). However, the broader class of indazole-containing compounds has been investigated for such properties. For instance, certain indazole derivatives have been explored as inhibitors of NADPH oxidase 2 (NOX2), a key enzyme involved in ROS production, particularly in neuroinflammatory and neurodegenerative conditions. These inhibitors have demonstrated the ability to effectively reduce ROS levels induced by pathological stimuli in microglial cells. While these findings suggest a potential avenue for the therapeutic application of indazole-based compounds in managing oxidative stress, direct studies on this compound are required to ascertain its specific activity in this domain.

Impact on Cell Migration and Invasion Mechanisms (e.g., Matrix Metalloproteinase Activity)

Antimicrobial Activity Profiling (e.g., against Bacterial and Fungal Strains)

Derivatives of 3-methyl-1H-indazole have demonstrated notable antimicrobial properties. In one study, a series of novel 3-methyl-1H-indazole derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. plu.mx All the synthesized compounds in this series exhibited antibacterial activity. plu.mx Notably, the compound 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole, at a concentration of 300 μg/ml, showed the most potent antibacterial activity against both B. subtilis and E. coli when compared to the standard drug, ciprofloxacin. plu.mx

Furthermore, the broader class of indazolone derivatives has also been screened for antimicrobial efficacy. Research on new indazolone derivatives synthesized from 1-(3,5-Dibromo-2-hydroxy-4-methylphenyl) ethanone (B97240) showed good to moderate activity against a panel of bacteria including Staphylococcus epidermidis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as the fungus Aspergillus niger. ijprs.comscholarscentral.com These findings underscore the potential of the indazole scaffold in the development of new antimicrobial agents.

Table 1: Antibacterial Activity of a 3-Methyl-1H-Indazole Derivative

| Compound | Test Organism | Concentration | Activity Comparison |

| 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole | Bacillus subtilis | 300 µg/ml | Best activity in series |

| 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole | Escherichia coli | 300 µg/ml | Best activity in series |

Anti-Inflammatory Effects at the Molecular and Cellular Levels

The indazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. While direct studies on the anti-inflammatory effects of this compound are limited, research on related indazole derivatives provides significant insights. A computational study involving molecular docking and molecular dynamics simulations was conducted to evaluate 1H-indazole analogs as potential anti-inflammatory agents by targeting the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net The results indicated that certain indazole compounds with specific substitutions, such as difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups, exhibited significant binding affinities to the COX-2 active site, suggesting their potential to inhibit this key inflammatory enzyme. researchgate.net

Experimentally, various N-acetylpyrazole derivatives, which share structural similarities with functionalized indazoles, have been synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.gov Several of these compounds demonstrated anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov These findings, coupled with the known anti-inflammatory properties of the broader chalcone (B49325) and indazolone classes, suggest that the indazole scaffold is a promising platform for the development of novel anti-inflammatory drugs. scholarscentral.comnih.gov

Table 2: Investigated Anti-Inflammatory Potential of Indazole Analogs

| Approach | Target/Model | Key Findings |

| Computational Study | Cyclooxygenase-2 (COX-2) Enzyme | Certain 1H-indazole analogs showed significant binding affinity, suggesting potential for COX-2 inhibition. |

| In Vivo Study (Related Compounds) | Carrageenan-Induced Rat Paw Edema | N-acetylpyrazole derivatives exhibited anti-inflammatory activity comparable to indomethacin. |

Structure Activity Relationship Sar Studies of 1 3 Methyl 1h Indazol 6 Yl Ethanone Derivatives

Systematic Substituent Effects on Biological Activity and Potency

The C3 position of the indazole ring is a frequent site for substitution, and modifications here have a significant impact on biological activity. nih.govnih.gov The methyl group in 1-(3-methyl-1H-indazol-6-yl)ethanone is a small, lipophilic substituent that can influence activity through steric and electronic effects.

In a study of indazole derivatives as androgen receptor (AR) antagonists, the nature of the C3 substituent was shown to be critical for metabolic stability and potency. nih.gov While larger substituents are common, the methyl group provides a baseline for understanding the steric tolerance at this position. For instance, in one series of AR antagonists, a 3-methyl-5-fluoro indazole derivative demonstrated greater metabolic stability compared to the unsubstituted analogue. nih.gov This suggests that the C3-methyl group can shield the molecule from metabolic degradation without necessarily engaging in direct, strong interactions with the target.

SAR studies on other indazole series have shown that this position can accommodate a wide range of functional groups, from simple alkyls to large aryl moieties and hydrogen-bonding groups like carboxamides. nih.govnih.gov The optimal substituent is highly dependent on the specific biological target. For example, in a series of indazole-3-carboxamides designed as CRAC channel blockers, the unique regiochemistry of the amide linker at C3 was found to be absolutely critical for activity. nih.gov In another study, modification of the 3-substituent of the indazole moiety was key to improving the selectivity of β3-adrenergic receptor agonists. researchgate.net The relatively simple methyl group serves as a crucial starting point for these more complex explorations.

| Derivative Series | C3-Substituent | Observation | Reference |

| Androgen Receptor Antagonists | Methyl | Increased metabolic stability compared to unsubstituted analog. | nih.gov |

| β3-Adrenergic Receptor Agonists | Various | Modification at C3 improved receptor selectivity. | researchgate.net |

| CRAC Channel Blockers | Carboxamide | Specific amide linkage at C3 was essential for inhibitory activity. | nih.gov |

| IDO1 Enzyme Inhibitors | Carbohydrazide (B1668358) | A suitably substituted carbohydrazide moiety at C3 was crucial for strong inhibitory activity. | nih.gov |

The ethanone (B97240) (or acetyl) group at the C6 position consists of a carbonyl group and a methyl group. The carbonyl oxygen is a hydrogen bond acceptor, which can form crucial interactions with amino acid residues in a protein's binding pocket. The planar nature of the acetyl group also influences the local conformation and potential for π-stacking interactions with aromatic residues.

While direct SAR studies on the 6-ethanone group of this specific indazole are not extensively documented, the importance of C6 substitution is well-established for other indazole series. SAR studies on glucagon (B607659) receptor antagonists revealed that aryl groups at the C6 position of the indazole core were critical for inhibitory activity. nih.gov In the synthesis of the drug Axitinib, a derivative of 6-nitroindazole (B21905) was used, highlighting the tolerance for electron-withdrawing groups at this position. chim.it

The ethanone group's role can be inferred from its physicochemical properties. It is a moderately lipophilic, polarizable group that can participate in dipole-dipole interactions and, most importantly, accept hydrogen bonds. In a biological context, this functionality could anchor the ligand into its binding site. Replacing the ethanone moiety would likely have a profound effect on activity:

Replacement with an alkyl group: Would increase lipophilicity but remove the key hydrogen bond accepting capability, potentially leading to a loss of potency.

Replacement with an alcohol (after reduction of the ketone): Would convert the hydrogen bond acceptor to a hydrogen bond donor/acceptor, altering the binding mode.

Replacement with an amide or carboxylic acid: Would introduce both hydrogen bond donor and acceptor capabilities and change the electronic nature of the substituent.

These hypothetical modifications underscore the likely importance of the ethanone moiety for defining the biological profile of the parent compound.

Modifying the benzene (B151609) portion of the indazole ring system (positions C4, C5, and C7) is a common strategy to fine-tune activity, selectivity, and pharmacokinetic properties. nih.gov

C4-Position: Substitution at the C4 position can influence the orientation of other substituents. For example, in a series of fibroblast growth factor receptor (FGFR) inhibitors, a 4-substituted-1H-indazole scaffold was explored to optimize potency. nih.gov

C5-Position: This position is frequently modified. In one study on tropomyosin receptor kinase (Trk) inhibitors, SAR was explored using diversely 5-substituted precursors, such as 5-bromo or 5-nitroindazole. chim.it

C7-Position: Substituents at the C7 position can exert steric and electronic effects on the adjacent N1 position of the pyrazole (B372694) ring, potentially influencing N-alkylation patterns and interactions with the target. researchgate.net For instance, 7-nitroindazole (B13768) and 7-methoxyindazole are known inhibitors of nitric oxide synthase, demonstrating that a single substituent at this position can confer potent and specific biological activity. austinpublishinggroup.com

| Position | Substituent Example | Biological Target/Activity | Observation | Reference |

| C4 & C6 | Various | IDO1 Inhibition | Substituents at both positions played a crucial role in activity. | nih.gov |

| C5 | Bromo, Nitro | Trk Inhibition | Used as precursors for SAR studies. | chim.it |

| C6 | Aryl groups | Glucagon Receptor Antagonism | Crucial for inhibitory activity. | nih.gov |

| C7 | Nitro, Methoxy | Nitric Oxide Synthase Inhibition | Potent inhibitory activity conferred by these small groups. | austinpublishinggroup.com |

| C7 | NO₂, CO₂Me | N-alkylation regioselectivity | Conferred excellent N-2 regioselectivity. | researchgate.net |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For indazole derivatives, typical pharmacophoric features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

A pharmacophore model for an inhibitor based on the this compound scaffold would likely include:

Aromatic Ring Feature: Corresponding to the indazole bicyclic system.

Hydrogen Bond Donor: The N-H group at the N1 position of the indazole ring.

Hydrogen Bond Acceptor: The nitrogen atom at the N2 position and the carbonyl oxygen of the C6-ethanone group.

Hydrophobic/Aliphatic Feature: The C3-methyl group.

In the development of novel indazole-based histone deacetylase (HDAC) inhibitors, fragment-based virtual screening and bioisosterism strategies were used to design potent compounds. nih.gov Molecular docking studies of these designed compounds revealed that their potent inhibitory activities were mainly driven by van der Waals and electrostatic interactions with the HDACs. nih.gov Similarly, ligand-based design has been employed to develop indazole derivatives for various other targets, confirming the utility of this scaffold in creating specific interaction patterns. researchgate.net The this compound structure contains a versatile combination of these key features, making it a valuable template for ligand-based drug design.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, described by molecular descriptors. These descriptors can be categorized as electronic, steric, hydrophobic, or topological.

A hypothetical QSAR model for derivatives of this compound might include descriptors such as:

Molar Refractivity (Steric/Volume): Changes in the size of substituents.

Dipole Moment (Electronic): The influence of electron-withdrawing or -donating groups on the indazole ring.

Topological Descriptors: Quantifying molecular shape, size, and branching.

Such models can provide a quantitative framework for the SAR, allowing for the prediction of the activity of newly designed compounds and prioritizing their synthesis. mdpi.com

Stereochemical Implications for Biological Activity

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. The introduction of a chiral center into a molecule can lead to enantiomers with dramatically different potency, efficacy, selectivity, and metabolic profiles.

While this compound itself is achiral, its derivatives can easily be made chiral. For example, reduction of the ketone in the ethanone moiety to a secondary alcohol would create a chiral center. Similarly, substitution at the C3 position with a group larger than a methyl group can create a quaternary stereocenter, which is a challenging but valuable feature in medicinal chemistry. nih.gov

Recent advances have enabled the highly enantioselective synthesis of indazoles with C3-quaternary chiral centers using copper hydride catalysis. nih.govmit.edunih.gov These methods allow for the preparation of specific stereoisomers, which is critical for pharmaceutical development. pnrjournal.com Density functional theory (DFT) calculations have shown that the enantioselectivity of these reactions is governed by steric interactions in a six-membered Zimmerman-Traxler-type transition state. nih.govnih.gov This underscores that even subtle differences in the three-dimensional arrangement of atoms can have a profound impact on chemical reactivity and, by extension, biological activity. Therefore, any modification to the this compound scaffold that introduces stereocenters would necessitate the separation and independent biological evaluation of each stereoisomer.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of indazole derivatives has been a focal point of chemical research, driven by the therapeutic importance of this heterocyclic system. researchgate.net Traditional synthetic methods are progressively being replaced by more efficient and environmentally conscious strategies. Future research on 1-(3-Methyl-1H-indazol-6-yl)ethanone is expected to focus on developing novel synthetic pathways that prioritize both yield and sustainability.

Key areas of development include catalyst-based and green chemistry approaches. benthamdirect.comingentaconnect.com The use of transition-metal catalysts, as well as acid-base catalysts, has already demonstrated significant progress in enhancing the efficiency and selectivity of indazole synthesis. benthamdirect.comingentaconnect.com Green chemistry initiatives aim to reduce the environmental impact of chemical processes by utilizing less hazardous reagents and solvents, minimizing waste, and improving energy efficiency. For instance, methods employing milder acids like ammonium chloride (NH4Cl) in greener solvents such as ethanol have been shown to produce high yields with shorter reaction times and simpler work-up procedures. samipubco.com One-pot, multi-component reactions catalyzed by entities like copper(I) oxide nanoparticles in sustainable solvents like polyethylene glycol (PEG) represent another promising avenue. organic-chemistry.org

| Synthetic Approach | Key Features | Potential Advantages for Indazole Synthesis | Reference Example |

|---|---|---|---|

| Catalyst-Based Methods | Utilizes transition metals (e.g., Palladium, Copper) or acid/base catalysts to facilitate reactions. | Increased reaction rates, higher selectivity, and the ability to form complex structures under milder conditions. benthamdirect.comingentaconnect.com | Palladium-catalyzed intramolecular amination of aryl halides. samipubco.com |

| Green Chemistry Protocols | Employs eco-friendly solvents (e.g., ethanol, PEG), milder reagents, and energy-efficient conditions (e.g., microwave assistance). | Reduced environmental waste, lower costs, enhanced safety, and often simpler experimental procedures. samipubco.com | Use of NH4Cl in ethanol for 1-H-indazole synthesis. samipubco.com |

| One-Pot Reactions | Multiple reaction steps are performed in a single reactor without isolating intermediates. | Saves time, resources, and reduces solvent waste; improves overall process efficiency. organic-chemistry.org | Three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org |

| Electrochemical Synthesis | Uses electricity to drive chemical reactions, often avoiding the need for external oxidants or metal catalysts. | High selectivity, mild reaction conditions, and sustainability. organic-chemistry.org | Regioselective C3-H trifluoromethylation of 2H-indazoles. organic-chemistry.org |

The application of these modern synthetic strategies to the production of this compound could lead to more scalable and cost-effective manufacturing processes, which is crucial for its potential development as a pharmaceutical intermediate.

Identification of Undiscovered Biological Targets and Mechanisms

Indazole derivatives are renowned for their wide spectrum of pharmacological activities, frequently acting as inhibitors of various protein kinases. google.comnih.govnih.gov Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. google.com While the indazole scaffold is present in drugs targeting kinases such as AXL, VEGFR, and Aurora kinases, the full biological target profile for many derivatives, including this compound, remains largely unexplored. nih.govnih.govnih.gov

Future research will likely employ advanced techniques to deconstruct the mechanism of action and identify novel molecular targets. Fragment-based lead discovery, where small chemical fragments are screened for binding to a biological target, has proven effective in identifying new indazole-based inhibitors. nih.gov Furthermore, unbiased screening methods like thermal shift assays and chemical proteomics can be used to identify proteins that directly bind to this compound or its derivatives from the entire proteome. For example, recent studies have identified indazole derivatives that inhibit previously unexplored targets like glutamate racemase in Mycobacterium tuberculosis and transcriptional enhanced associate domain (TEAD) proteins in cancer. researchgate.netacs.org

| Target Class | Specific Examples | Therapeutic Area | Relevance for Future Research |

|---|---|---|---|

| Protein Kinases | AXL, MAPK1, FGFR, VEGFR, Aurora Kinases, EGFR. nih.govnih.govnih.govmdpi.com | Oncology, Inflammatory Diseases. google.comnih.gov | Systematic screening of this compound derivatives against kinase panels to uncover novel inhibitory profiles. |

| Transcription Factors | TEAD proteins. acs.org | Oncology. acs.org | Investigating the potential to disrupt protein-protein interactions involved in gene transcription. |

| Bacterial Enzymes | Glutamate Racemase. researchgate.net | Infectious Diseases (Tuberculosis). researchgate.net | Exploring the antibacterial potential against novel enzymatic targets in pathogens. |

| GPCRs / Ion Channels | Serotonin (5-HT3) Receptors, BK Channels. mdpi.comnih.gov | Neuroscience, Gastroenterology. | Screening for activity against neurological targets to explore applications beyond oncology. |

Identifying new biological targets for this compound could significantly broaden its therapeutic potential beyond the established applications of the indazole class.

Application of Artificial Intelligence and Machine Learning in Indazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. ijettjournal.org These computational tools are particularly well-suited for the exploration of well-defined chemical scaffolds like indazole. Future research on this compound will undoubtedly leverage AI and ML across the entire discovery pipeline. nih.govjsr.org

Key applications include:

Predictive Modeling: ML algorithms, such as artificial neural networks (ANN) and random forests, can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov These models can predict the biological activity of novel indazole derivatives before they are synthesized, allowing researchers to prioritize the most promising candidates. nih.govpropulsiontechjournal.com

De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules with desired properties, such as high potency for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Synthesis Planning: AI-powered retrosynthesis tools can analyze the structure of a complex indazole derivative and propose the most efficient synthetic routes, saving significant time and resources in the lab. acs.org

Data Mining: Machine learning can analyze vast datasets from chemical repositories like PubChem to identify molecules with structural similarities to this compound that may possess interesting biological activities. nih.gov

| AI/ML Application | Description | Impact on Indazole Research |

|---|---|---|

| QSAR Modeling | Uses ML to correlate chemical structures with biological activities. researchgate.netarxiv.org | Enables rapid virtual screening and prioritization of new derivatives of this compound. |

| Retrosynthesis Planning | AI algorithms propose optimal synthetic pathways for target molecules. acs.orgresearchgate.net | Accelerates the development of efficient and novel routes to complex indazoles. |

| Property Prediction | Neural networks predict physicochemical and ADMET properties. astrazeneca.com | Helps in the early-stage selection of drug candidates with better chances of clinical success. |

| Generative Design | AI creates novel molecular structures optimized for specific targets and properties. | Facilitates the exploration of new chemical space around the indazole scaffold. |

By integrating these computational approaches, researchers can navigate the vast chemical space of indazole derivatives more effectively, accelerating the journey from initial concept to a potential drug candidate.

Exploration of this compound in Novel Chemical Probes

Chemical probes are indispensable tools in chemical biology for dissecting complex biological processes. A high-quality probe is a potent, selective, and cell-permeable small molecule that modulates a specific protein target, allowing researchers to study that target's function in a cellular context.

Given the established role of indazoles as potent inhibitors of various enzymes, derivatives of this compound represent an attractive starting point for the development of novel chemical probes. researchgate.net Should a derivative prove to be a highly potent and selective modulator of a newly identified target (as discussed in section 7.2), its structure could be further optimized for this purpose. The ethanone (B97240) group on the molecule provides a convenient chemical handle for modification, allowing for the attachment of reporter tags such as biotin for affinity purification or fluorescent dyes for cellular imaging, without significantly disrupting the core binding interaction. The development of such probes would be invaluable for validating new drug targets and elucidating their roles in disease pathways.

Synergistic Effects of Indazole Derivatives in Combination Research Studies

The future of many therapeutic areas, particularly oncology, lies in combination therapies. google.com By targeting multiple signaling pathways simultaneously, combination treatments can enhance efficacy, overcome drug resistance, and potentially reduce toxicity by allowing for lower doses of each agent.

Indazole derivatives, with their prevalence as kinase inhibitors, are prime candidates for inclusion in combination studies. google.comnih.gov A derivative of this compound that inhibits a key kinase in a cancer cell's proliferation or survival pathway could be tested for synergistic effects with other established anti-cancer agents. For example, it could be combined with standard chemotherapy, another targeted therapy acting on a parallel pathway, or an immunotherapy agent. Patent literature suggests that indazole compounds can be used as a monotherapy or in combination with other anti-cancer agents and/or radiation therapy. google.com Future preclinical studies will be essential to identify the most effective and synergistic combinations, paving the way for more robust and durable treatment strategies.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Methyl-1H-indazol-6-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized indazole scaffolds. For example, 1-(2-amino-5-methoxyphenyl)ethanone derivatives can be synthesized via acetylation of indazole precursors under anhydrous conditions with catalysts like AlCl₃ . Optimization includes:

- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions.

- Solvent Selection : Use dichloromethane or toluene for improved solubility and yield.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves acetylated products from unreacted starting materials.

Key Data :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Catalyst | AlCl₃ (1.2 equiv) | 65–75% |

| Reaction Time | 12–24 hours | — |

| Solvent | Anhydrous DCM | — |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign the methyl group (δ ~2.5 ppm for CH₃) and indazole protons (δ 7.5–8.5 ppm). The acetyl carbonyl resonates at δ ~200–210 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm the ketone group (C=O stretch at ~1680–1720 cm⁻¹) and indazole N-H (~3200–3400 cm⁻¹) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 189.1 (calculated for C₁₀H₁₀N₂O).

Q. How can crystallographic data resolve ambiguities in the molecular structure?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL ( ) provides definitive structural

- Space Group Assignment : SHELXT automates Laue group determination from reflection data .

- Refinement : SHELXL refines positional and thermal parameters, resolving disorder in methyl or acetyl groups .

Example : A similar indazole derivative (PubChem CID 14598125) crystallized in the P2₁/c space group with Z = 4, confirming planarity of the indazole-acetyl moiety .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data in pharmacological studies?

Methodological Answer: Contradictions in bioassay results (e.g., variable IC₅₀ values) may arise from impurities or assay conditions. Mitigation strategies include:

- Purity Validation : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

- Assay Standardization : Use positive controls (e.g., kinase inhibitors for enzyme assays) and replicate experiments (n ≥ 3) .

- Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with activity .

Q. What computational approaches predict the compound’s pharmacokinetic and pharmacodynamic properties?

Methodological Answer:

- QSAR Modeling : Use topological polar surface area (TPSA = ~45 Ų) and logP (~1.8) to predict blood-brain barrier permeability .

- Docking Studies : Molecular docking (AutoDock Vina) into target proteins (e.g., kinases) identifies binding poses. Optimize force fields for indazole-acetyl interactions .

- ADMET Prediction : SwissADME calculates bioavailability scores (e.g., 0.55), suggesting moderate oral absorption .

Q. How can researchers resolve discrepancies in crystallographic and spectroscopic data?

Methodological Answer:

- Cross-Validation : Compare XRD bond lengths (e.g., C=O = 1.22 Å) with DFT-optimized geometries (B3LYP/6-31G*) .

- Dynamic NMR : Low-temperature ¹H NMR (e.g., 200 K) detects rotational barriers in the acetyl group, explaining line broadening .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) influencing packing motifs .

Q. What strategies mitigate side reactions during functionalization of the indazole core?

Methodological Answer:

- Protecting Groups : Use Boc or SEM groups to block N1-position reactivity during C6-acetylation .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and byproduct formation .

- In Situ Monitoring : ReactIR tracks acetyl intermediate formation, enabling real-time optimization .

Q. How do structural modifications at the 3-methyl position influence bioactivity?

Methodological Answer:

- Methyl vs. Bulkier Groups : Replace 3-methyl with CF₃ or cyclopropyl to assess steric effects on target binding.

- Electron-Withdrawing Substituents : Nitro or cyano groups at C6 enhance electrophilicity, improving kinase inhibition .

Data Example :

| Substituent | IC₅₀ (Kinase X) | logP |

|---|---|---|

| 3-CH₃ | 12 nM | 1.8 |

| 3-CF₃ | 8 nM | 2.1 |

| 6-NO₂ | 5 nM | 1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.